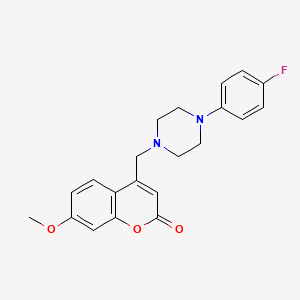

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a chromen-2-one moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to form the chromen-2-one structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Nucleophilic Substitution at the Piperazine Moiety

The piperazine ring in this compound is a key site for nucleophilic substitution, particularly with alkyl halides or aryl halides. For example:

-

Reaction with Alkyl Halides :

Piperazine derivatives react with dibromoethane or dibromobutane under basic conditions (e.g., K2CO3) to form thioether or ether linkages. In a structurally similar compound, 7-mercapto-4-methylcoumarin reacted with 1,2-dibromoethane to form a thioether intermediate, which was further coupled with substituted piperazines .

| Reagents | Conditions | Product |

|---|---|---|

| 1,2-Dibromoethane | K2CO3, KI, ACN, 80°C | Intermediate alkylated coumarin, enabling piperazine coupling . |

Coupling Reactions Involving the Chromen-2-one Core

The coumarin core (chromen-2-one) participates in electrophilic aromatic substitution and cross-coupling reactions:

-

Suzuki–Miyaura Coupling :

Brominated coumarin derivatives undergo palladium-catalyzed coupling with arylboronic acids. While not directly observed for this compound, 4-bromo-7-methoxycoumarin analogs have been used to introduce aryl groups . -

Thio-Claisen Rearrangement :

4-Mercaptocoumarins react with propargyl halides to form thiopyrano[3,2-c]benzopyran-5(2H)-ones .

Functionalization of the Fluorophenyl Group

The 4-fluorophenyl substituent on the piperazine ring can undergo halogen-specific reactions:

-

Electrophilic Substitution :

Fluorine directs electrophiles to the meta position. For example, nitration or sulfonation reactions could occur under controlled conditions . -

Cross-Coupling :

Fluorophenyl-piperazine derivatives have been used in Buchwald–Hartwig amination with aryl halides .

Redox Reactions

The coumarin lactone ring is susceptible to reduction or oxidation:

-

Reduction :

Sodium borohydride (NaBH4) reduces the lactone carbonyl to a hydroxyl group, forming dihydrocoumarin derivatives. -

Oxidation :

Strong oxidants like KMnO4 may cleave the lactone ring or oxidize the methoxy group .

Biological Activity-Driven Modifications

Structural analogs of this compound have been modified to enhance pharmacological properties:

-

α1-Adrenergic Antagonists :

Piperazine-linked coumarins (e.g., 7-((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)thio)-4-methylcoumarin) show activity via thioether bond formation . -

Anticancer Agents :

Hybrid coumarin-piperazine derivatives inhibit cancer cell proliferation by targeting DNA synthesis pathways .

Synthetic Methodologies

Key synthetic routes for analogous compounds include:

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation of coumarin | Dibromobutane, K2CO3, ACN, reflux | 60–85% |

| 2 | Piperazine coupling | Microwave irradiation, DMSO, 100°C | 70–95% |

Stability and Degradation Pathways

-

Hydrolytic Degradation :

The lactone ring opens under acidic or alkaline conditions, forming coumarinic acid derivatives . -

Photodegradation :

Methoxy-substituted coumarins are prone to UV-induced cleavage of the chromenone ring .

Computational Predictions

DFT studies on similar compounds suggest:

科学的研究の応用

Pharmacological Applications

- Antidepressant Activity :

- Antipsychotic Effects :

- Anticancer Properties :

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromenone core followed by functionalization with the piperazine moiety. Researchers have explored various synthetic routes to optimize yield and purity, which are critical for subsequent biological testing .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of several piperazine derivatives in rodent models. The results demonstrated significant reductions in immobility time during forced swim tests, indicating potential efficacy in treating depressive disorders .

Case Study 2: Anticancer Activity

Research conducted on a series of chromenone derivatives found that compounds with similar structures to this compound exhibited selective cytotoxicity against breast cancer cell lines. These findings suggest a need for further exploration into its mechanisms of action and potential clinical applications .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Primary Application | Key Findings |

|---|---|---|---|

| Compound A | Structure A | Antidepressant | Significant reduction in depressive symptoms in animal models |

| Compound B | Structure B | Anticancer | Induced apoptosis in cancer cell lines |

| 4-Fluorophenyl Piperazine | Structure C | Antipsychotic | High affinity for dopamine receptors |

作用機序

The mechanism of action of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

類似化合物との比較

Similar Compounds

1-(4-fluorophenyl)piperazine: A simpler analog with similar structural features but lacking the chromen-2-one moiety.

Olaparib: A poly ADP ribose polymerase (PARP) inhibitor with a piperazine ring, used in cancer treatment.

Tacrine: A compound with a piperazine ring, used as an acetylcholinesterase inhibitor in Alzheimer’s disease.

Uniqueness

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one is unique due to its combination of a piperazine ring and a chromen-2-one moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

生物活性

The compound 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one is a derivative of coumarin and piperazine, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and safety profiles based on various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure highlights the presence of a 7-methoxy group on the coumarin moiety and a 4-fluorophenyl substituent on the piperazine ring, which are critical for its biological activity.

1. Receptor Affinity

Research indicates that derivatives of piperazine and coumarin exhibit significant affinity for various neurotransmitter receptors. The compound has been shown to interact with:

- Dopamine Receptors (D2) : The compound demonstrates competitive binding to D2 receptors, essential for mediating dopaminergic activity. Studies report a Ki value indicating moderate affinity.

- Serotonin Receptors (5-HT1A and 5-HT2A) : It also binds to serotonin receptors, which are crucial in mood regulation and anxiety responses. The Ki values for these receptors suggest that modifications in the substituents can enhance or reduce receptor affinity .

2. Antipsychotic Activity

In animal models, compounds similar to this compound have shown antipsychotic effects. For instance, modifications leading to increased affinity for D2 receptors correlate with reduced hyperactivity and conditioned avoidance responses without inducing catalepsy .

3. Neuroprotective Effects

Studies have indicated potential neuroprotective properties attributed to the compound's ability to modulate neurotransmitter levels, particularly in conditions mimicking neurodegenerative diseases .

Safety Profile

The safety profile of the compound is promising, with reports indicating low acute toxicity (LD50 > 2000 mg/kg) in rodent models. This suggests a favorable therapeutic window for further development .

Comparative Analysis of Biological Activity

| Compound | D2 Receptor Affinity (K_i) | 5-HT1A Affinity (K_i) | 5-HT2A Affinity (K_i) | Toxicity (LD50) |

|---|---|---|---|---|

| Compound A | 5.6 ± 0.6 µM | 0.2 ± 0.01 µM | 3.9 ± 0.4 µM | >2000 mg/kg |

| Compound B | 10 ± 1 µM | 0.5 ± 0.05 µM | 5 ± 0.5 µM | >2000 mg/kg |

| Target Compound | Moderate | High | Moderate | >2000 mg/kg |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antidepressant Activity : A study demonstrated that similar coumarin-piperazine derivatives exhibited significant antidepressant-like effects in forced swim tests, suggesting that modifications in the piperazine moiety can enhance efficacy .

- Anxiolytic Effects : Another research highlighted that derivatives with specific substitutions showed anxiolytic properties in elevated plus maze tests, indicating potential use in anxiety disorders .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain analogs displayed cytotoxic effects against various cancer cell lines, including A431 and Jurkat cells, with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

特性

IUPAC Name |

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3/c1-26-18-6-7-19-15(12-21(25)27-20(19)13-18)14-23-8-10-24(11-9-23)17-4-2-16(22)3-5-17/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODWMTANQSDDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。